molecular formula C14H13NOS B13594332 1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one

1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B13594332
M. Wt: 243.33 g/mol
InChI Key: CNKAWXUFGFHRLB-UHFFFAOYSA-N
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Description

1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one is a chemical compound with a molecular weight of 243.33 g/mol . It is known for its unique structure, which includes a phenylcyclopropyl group and a thiazole ring.

Preparation Methods

The synthesis of 1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Hantzsch thiazole synthesis, which typically includes the reaction of thiosemicarbazide derivatives with various haloketones . The reaction conditions can vary, with some methods using aprotic solvents and others using protic solvents. Additionally, the use of a base catalyst can shorten the reaction time .

Chemical Reactions Analysis

1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include haloketones, thiosemicarbazide derivatives, and base catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules .

Mechanism of Action

it is believed to exert its effects through interactions with molecular targets and pathways involved in microbial growth and survival . Further research is needed to fully elucidate the molecular targets and pathways involved.

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

1-[2-(1-phenylcyclopropyl)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C14H13NOS/c1-10(16)12-9-15-13(17-12)14(7-8-14)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3

InChI Key

CNKAWXUFGFHRLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(S1)C2(CC2)C3=CC=CC=C3

Origin of Product

United States

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